molecular formula C11H16ClNO B13252949 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13252949
M. Wt: 213.70 g/mol
InChI Key: VBYZOFZLRPUDMH-UHFFFAOYSA-N
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Description

1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol is a substituted β-amino alcohol featuring a tertiary alcohol backbone (2-methylpropan-2-ol) linked to a benzylamine group substituted with a 4-chlorophenyl moiety. This structure combines the steric bulk of the tertiary alcohol with the electronic effects of the chlorinated aromatic ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-11(2,14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3

InChI Key

VBYZOFZLRPUDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-chlorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: A reducing agent such as sodium borohydride is often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution Variations

Halogen positioning and type significantly influence chemical and biological properties. The table below compares compounds with differing halogen substituents:

Compound Name Molecular Formula Structural Features Unique Properties Reference
1-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol C12H16ClFNO Chlorine and fluorine on aromatic ring Enhanced reactivity due to dual halogenation; potential for unique biological interactions
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol C11H15BrClNO Bromine and chlorine at positions 2 and 4 Higher molecular weight (292.6 g/mol); increased lipophilicity
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-ol C10H13Cl2NO Dichloro substitution at positions 2 and 3 Improved antimicrobial potency compared to mono-halogenated analogs

Key Insight : Dual halogenation (e.g., Cl + F or Cl + Br) enhances electrophilic reactivity and binding affinity to biological targets compared to single-halogen analogs .

Functional Group Variations

The presence of hydroxyl, amine, or ketone groups alters reactivity and applications:

Compound Name Functional Groups Key Differences Applications Reference
1-(4-Chlorophenyl)-2-methylpropan-1-one Ketone Oxidized form of the target compound Intermediate in synthetic pathways; lacks hydrogen-bonding capacity
1-(4-Chlorophenyl)ethylamine Primary amine Simpler structure with no hydroxyl group Limited solubility in polar solvents; used in neurotransmitter studies
2-(4-Amino-2-chlorophenyl)-2-methylpropan-1-ol Amino + hydroxyl Amino group at position 4 on phenyl ring Enhanced biological activity due to dual functionality

Key Insight: The hydroxyl group in 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol enables hydrogen bonding, improving solubility and target recognition compared to amine-only analogs .

Positional Isomers and Substituent Effects

Positional isomerism of the chlorophenyl group impacts steric and electronic properties:

Compound Name Chlorine Position Notable Characteristics Reference
1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol Meta (position 3) Reduced steric hindrance; faster reaction kinetics
1-{[(2-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol Ortho (position 2) Increased steric bulk; lower solubility

Key Insight : The para-substituted chlorine in the target compound optimizes electronic effects without introducing steric hindrance, favoring pharmaceutical applications .

Biological Activity

1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol, commonly referred to as a chlorophenyl-substituted amino alcohol, has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a chlorophenyl group attached to a secondary amine and a tertiary alcohol, suggests various interactions with biological systems that warrant detailed investigation.

  • Molecular Formula : C10_{10}H14_{14}ClN\O
  • Molecular Weight : Approximately 213.70 g/mol
  • CAS Number : 1183690-96-1

The presence of the chlorine atom in the para position of the phenyl ring is significant, as it may enhance the compound's reactivity and biological activity compared to similar compounds.

Research indicates that 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions could lead to enhanced neuronal activity, suggesting potential applications in treating neurological disorders or as a stimulant.

Potential Mechanisms:

  • Dopamine and Norepinephrine Release : The compound may increase the release of these neurotransmitters, enhancing central nervous system activity.
  • Receptor Interactions : It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Pharmacological Studies

The compound has shown promise in several areas of biological activity:

  • Neuropharmacology : Initial studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, which could be beneficial in treating conditions like neuropathic pain and depression .
  • Antimicrobial Properties : Some derivatives of chlorophenyl-substituted compounds have demonstrated antibacterial activity against various strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : Research has indicated that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological functions .

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds related to 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol:

Table 1: Summary of Biological Activities

Study ReferenceActivity EvaluatedKey Findings
NeuropharmacologySuggested inhibition of mGAT transporters; potential for neuropathic pain treatment.
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionStrong inhibitory effects on urease; implications for gastrointestinal disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol stands out among structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-BromoanilineC6_6H6_6BrNLacks alcohol functionality
4-ChlorobenzylamineC7_7H8_8ClNContains chloro substituent; no bromo substituent
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-olC9_9H10_10BrClNUnique positioning enhances biological activity

The unique combination of functional groups in 1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol may enhance its biological activity compared to other similar compounds that lack one or more of these features.

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